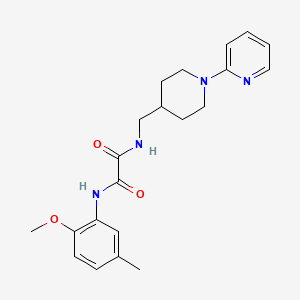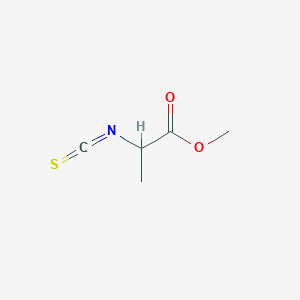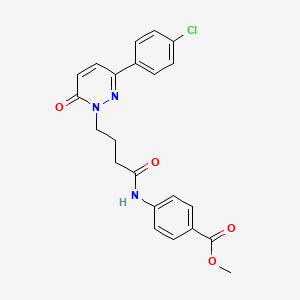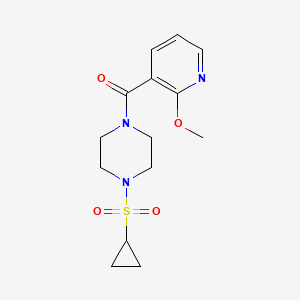![molecular formula C13H23NO2 B2380902 N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide CAS No. 2169487-43-6](/img/structure/B2380902.png)
N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide” is a complex organic compound. The “7-oxaspiro[3.5]nonan-1-yl” part refers to a spirocyclic compound, which is a type of cyclic compound with two rings sharing a single atom . The “pivalamide” part refers to an amide derivative of pivalic acid, which is a type of branched-chain aliphatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide” would be characterized by the presence of a spirocyclic ring and an amide functional group. The spirocyclic ring would likely impart rigidity to the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
As an amide, “N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide” could undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions. The spirocyclic ring could potentially undergo reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide” would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,2-dimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)11(15)14-10-4-5-13(10)6-8-16-9-7-13/h10H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHNDBSZEYNNDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC12CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)


![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)
